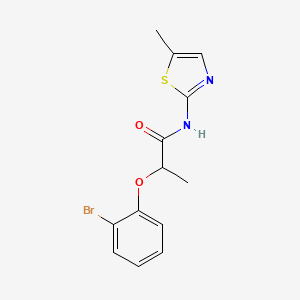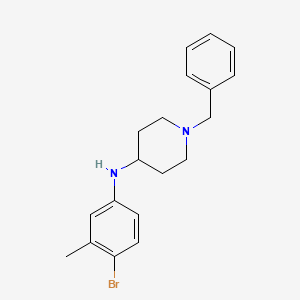![molecular formula C24H25NO3 B4765411 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4765411.png)
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide
Descripción general
Descripción
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes as a performance-enhancing drug. In
Mecanismo De Acción
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance. 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide also has anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models and humans. It also increases endurance and exercise performance in animal models and human athletes. 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been found to have anti-inflammatory and antioxidant effects, which may protect against cardiovascular and neurodegenerative diseases. However, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has also been associated with adverse effects, such as liver toxicity and cancer in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ selectively, its potency and efficacy, and its ability to improve energy metabolism and endurance. However, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide also has limitations, such as its potential toxicity and carcinogenicity, and the need for careful dosing and monitoring in animal studies and human trials.
Direcciones Futuras
There are several future directions for 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide research, including the development of safer and more effective PPARδ agonists, the investigation of 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide as a potential therapeutic agent for metabolic and cardiovascular diseases, and the exploration of its anti-cancer and neuroprotective effects. The use of 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide as a performance-enhancing drug in sports should be discouraged and banned, and further research is needed to understand its potential risks and benefits in this context.
Aplicaciones Científicas De Investigación
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic effects in treating metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its ability to improve exercise performance and endurance. In addition, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been studied for its potential anti-cancer and neuroprotective effects.
Propiedades
IUPAC Name |
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18-8-12-21(13-9-18)27-16-5-17-28-22-14-10-20(11-15-22)24(26)25-23-7-4-3-6-19(23)2/h3-4,6-15H,5,16-17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHRTOOORQJFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4765351.png)
![methyl 2-[(3,4-diethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4765363.png)
![2-(4-chlorophenyl)-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4765367.png)
![{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4765382.png)
![N-(4-methoxyphenyl)-4-({[(2-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4765393.png)
![N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4765405.png)

![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4765426.png)
![N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)
![N-(2-furylmethyl)-5-oxo-1-{4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4765433.png)